molecular formula C18H21NO4S B8204499 (Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester CAS No. 155396-71-7

(Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester

Cat. No.: B8204499
CAS No.: 155396-71-7
M. Wt: 347.4 g/mol
InChI Key: OUHZVJQYJUWAIE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester involves several steps. One common method includes the reaction of benzenesulfonyl chloride with phenylmethylamine to form benzenesulfonylphenylmethylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

(Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .

Comparison with Similar Compounds

(Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[benzenesulfonyl(phenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)23-17(20)19-16(14-10-6-4-7-11-14)24(21,22)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHZVJQYJUWAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433950
Record name (Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155396-71-7
Record name (Benzenesulfonylphenylmethyl)carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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